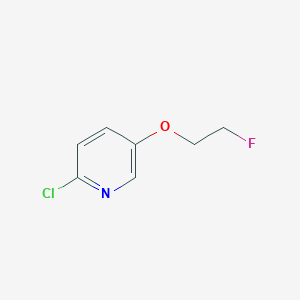![molecular formula C7H7ClF4N2 B13480123 1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material sciences, due to its distinctive characteristics.
Métodos De Preparación
One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the trifluoromethyl group and the methanamine moiety. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The presence of the pyridine ring allows for oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways involved depend on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or other cellular processes.
Comparación Con Compuestos Similares
1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
2-Fluoro-3-bromopyridine: An intermediate in the synthesis of the target compound.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications.
2,6-Difluoropyridine: A compound with multiple fluorine substitutions on the pyridine ring.
These compounds share some properties with this compound but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C7H7ClF4N2 |
|---|---|
Peso molecular |
230.59 g/mol |
Nombre IUPAC |
[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-1-4(2-12)6(13-3-5)7(9,10)11;/h1,3H,2,12H2;1H |
Clave InChI |
HHAXRIFMMHCQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CN)C(F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



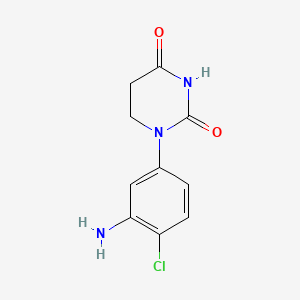
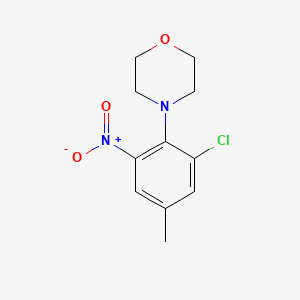
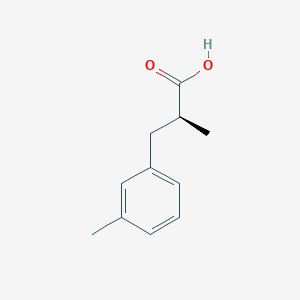
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
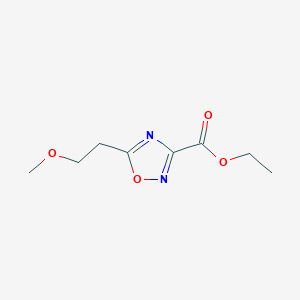
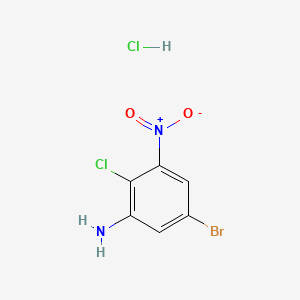

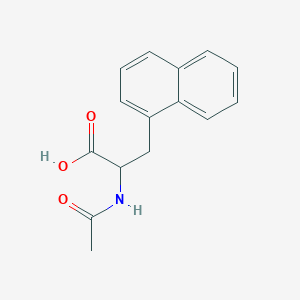
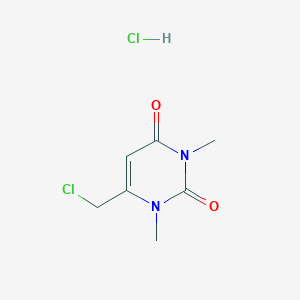
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
